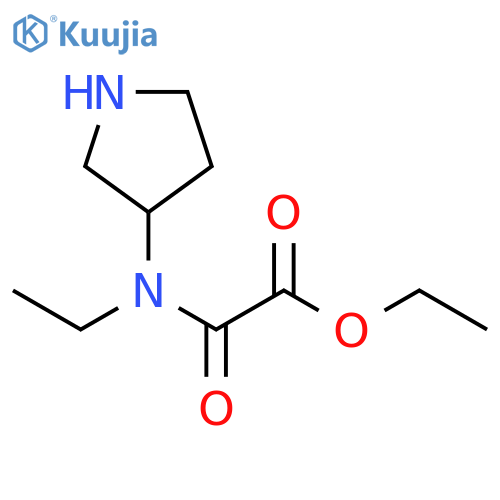Cas no 2137843-59-3 (Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester)

2137843-59-3 structure
商品名:Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester
CAS番号:2137843-59-3
MF:C10H18N2O3
メガワット:214.261522769928
CID:5258945
Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester
-
- インチ: 1S/C10H18N2O3/c1-3-12(8-5-6-11-7-8)9(13)10(14)15-4-2/h8,11H,3-7H2,1-2H3
- InChIKey: CFTQFVNXCJBWTM-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C(N(CC)C1CCNC1)=O
Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-377524-0.5g |
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate |
2137843-59-3 | 95.0% | 0.5g |
$739.0 | 2025-03-16 | |
| Enamine | EN300-377524-0.25g |
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate |
2137843-59-3 | 95.0% | 0.25g |
$708.0 | 2025-03-16 | |
| Enamine | EN300-377524-0.05g |
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate |
2137843-59-3 | 95.0% | 0.05g |
$647.0 | 2025-03-16 | |
| Enamine | EN300-377524-0.1g |
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate |
2137843-59-3 | 95.0% | 0.1g |
$678.0 | 2025-03-16 | |
| Enamine | EN300-377524-2.5g |
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate |
2137843-59-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-16 | |
| Enamine | EN300-377524-5.0g |
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate |
2137843-59-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-16 | |
| Enamine | EN300-377524-1.0g |
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate |
2137843-59-3 | 95.0% | 1.0g |
$770.0 | 2025-03-16 | |
| Enamine | EN300-377524-10.0g |
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate |
2137843-59-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-16 |
Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
2137843-59-3 (Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester) 関連製品
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
